molecular formula C31H38N4O3 B10837509 (E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide

Cat. No.: B10837509
M. Wt: 514.7 g/mol
InChI Key: DPTDDSCCZNKDBZ-JABCAPRSSA-N
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Preparation Methods

The synthesis of EP-01492 involves peptide synthesis techniques, which typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

EP-01492, being a peptide, primarily undergoes reactions typical of peptides and proteins. These include:

Mechanism of Action

EP-01492 exerts its effects by binding to the ghrelin receptor, thereby blocking the action of ghrelin. This inhibition can reduce appetite and food intake, making it a potential treatment for obesity. Additionally, cortistatin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar compounds to EP-01492 include other ghrelin antagonists such as:

Properties

Molecular Formula

C31H38N4O3

Molecular Weight

514.7 g/mol

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide

InChI

InChI=1S/C31H38N4O3/c1-31(2,32)19-11-16-27(36)34(4)26(21-22-17-18-23-12-9-10-15-25(23)20-22)30(38)35(5)28(29(37)33-3)24-13-7-6-8-14-24/h6-18,20,26,28H,19,21,32H2,1-5H3,(H,33,37)/b16-11+/t26-,28-/m1/s1

InChI Key

DPTDDSCCZNKDBZ-JABCAPRSSA-N

Isomeric SMILES

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](C3=CC=CC=C3)C(=O)NC)N

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(C3=CC=CC=C3)C(=O)NC)N

Origin of Product

United States

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